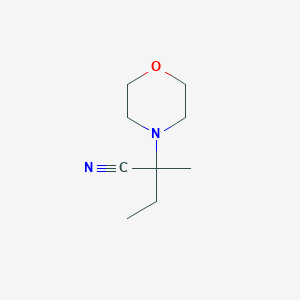

2-Methyl-2-(4-morpholinyl)butanenitrile

Description

Overview of Nitrile and Morpholine-Containing Organic Compounds in Chemical Research

Nitrile-containing compounds are integral to modern chemical research and industry. The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines. fiveable.me In medicinal chemistry, the incorporation of a nitrile group can enhance a drug's pharmacokinetic profile by improving solubility and metabolic stability. nih.gov More than 30 pharmaceuticals containing a nitrile group have received FDA approval, highlighting their importance in drug discovery. nih.gov

The morpholine (B109124) moiety, a six-membered heterocycle containing both an amine and an ether functional group, is also a privileged scaffold in medicinal chemistry. wikipedia.orgresearchgate.net Its presence in a molecule can improve physicochemical properties such as solubility and metabolic stability, and it can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net Morpholine and its derivatives are found in a wide array of bioactive compounds, including anticancer and antibiotic agents. wikipedia.orgacs.org

Rationale for Investigating the Synthesis and Reactivity of 2-Methyl-2-(4-morpholinyl)butanenitrile

The study of this compound is driven by the potential to leverage the combined properties of the α-aminonitrile and morpholine functionalities. As α-aminonitriles are valuable synthetic intermediates, the presence of the morpholine ring could offer unique advantages in the design of novel compounds with desirable biological activities. bohrium.comuni-mainz.de The investigation into its synthesis and reactivity provides a pathway to new molecular architectures that could be of interest in pharmaceutical and materials science research. The Strecker reaction, a classic method for synthesizing α-aminonitriles, provides a potential route to this compound. bohrium.com

Positioning this compound within Contemporary Organic Chemistry Research

Within the landscape of contemporary organic chemistry, this compound is situated at the intersection of several key research areas. The development of new synthetic methodologies, particularly those that are efficient and stereoselective, is a constant focus. The synthesis of α-aminonitriles, such as the target compound, often utilizes multicomponent reactions like the Strecker reaction, which are highly valued for their atom economy and ability to generate molecular complexity in a single step. bohrium.comresearchgate.net Furthermore, the exploration of the reactivity of α-aminonitriles as precursors to other valuable molecules, such as heterocycles and amino acids, remains a vibrant field of study. researchgate.netrsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 2-methyl-2-(morpholin-4-yl)butanenitrile |

| CAS Number | Not available |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

An in-depth analysis of the synthetic methodologies for producing this compound reveals a variety of chemical strategies. These approaches focus on the formation of the core butanenitrile structure and the subsequent or concurrent introduction of the morpholine substituent at the alpha-position. The synthetic routes are designed to efficiently construct the target molecule, often leveraging well-established organic reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69905-87-9 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24g/mol |

IUPAC Name |

2-methyl-2-morpholin-4-ylbutanenitrile |

InChI |

InChI=1S/C9H16N2O/c1-3-9(2,8-10)11-4-6-12-7-5-11/h3-7H2,1-2H3 |

InChI Key |

FHCHHLCZCPAHBB-UHFFFAOYSA-N |

SMILES |

CCC(C)(C#N)N1CCOCC1 |

Canonical SMILES |

CCC(C)(C#N)N1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 4 Morpholinyl Butanenitrile

The synthesis of 2-Methyl-2-(4-morpholinyl)butanenitrile, an α-aminonitrile, is centered around the formation of a key C-C bond to create the nitrile group and the C-N bond for the morpholine (B109124) moiety. The most direct and widely recognized method for preparing α-aminonitriles is the Strecker reaction. This reaction involves the one-pot condensation of a ketone, an amine, and a cyanide source.

Mechanistic Investigations of Reactions Involving 2 Methyl 2 4 Morpholinyl Butanenitrile

Reaction Mechanisms of Nitrile Formation

The synthesis of α-aminonitriles can be achieved through several established methods. For 2-Methyl-2-(4-morpholinyl)butanenitrile, the most direct and common approach involves the nucleophilic addition to a carbonyl compound, a variant of the Strecker synthesis.

SN1 and SN2 Pathways in Alkyl Halide to Nitrile Conversions

The conversion of alkyl halides to nitriles via nucleophilic substitution is a fundamental method for nitrile synthesis. This reaction typically proceeds through an SN2 mechanism, where a cyanide ion acts as the nucleophile, displacing a halide from a primary or secondary alkyl halide. For the synthesis of this compound, this pathway would theoretically involve a substrate such as 2-chloro-2-methyl-4-morpholinobutane.

However, this route is generally not favored for the synthesis of α-aminonitriles for several reasons. The required tertiary alkyl halide substrate would be sterically hindered, favoring elimination reactions over substitution. Furthermore, the synthesis of the requisite halo-amine precursor is complex. The SN1 pathway is also unlikely due to the potential instability of the resulting carbocation and the competitive nature of other reaction pathways. Therefore, while mechanistically plausible under specific conditions, SN1 and SN2 reactions are not the primary synthetic strategy for this class of compounds.

Nucleophilic Addition Mechanisms to Carbonyl Compounds

The most efficient and widely used method for the synthesis of α-aminonitriles is the Strecker reaction or its variants. wikipedia.orgnih.gov This one-pot, three-component reaction is the most probable pathway for the formation of this compound. The reaction involves a ketone (2-butanone), a secondary amine (morpholine), and a source of cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN) or hydrogen cyanide (HCN) generated in situ. organic-chemistry.org

The mechanism proceeds in two key stages:

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of morpholine (B109124) on the carbonyl carbon of 2-butanone (B6335102). This is typically catalyzed by a weak acid. The resulting hemiaminal intermediate subsequently undergoes dehydration to form a tertiary iminium ion. The formation of this electrophilic intermediate is the crucial first step.

Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final α-aminonitrile product, this compound. wikipedia.orgmasterorganicchemistry.com

| Reactant 1 | Reactant 2 | Cyanide Source | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 2-Butanone | Morpholine | TMSCN or KCN/H⁺ | Room Temperature, various catalysts (e.g., In, Pd, Yb(OTf)₃) can be used. nih.govorganic-chemistry.org | This compound |

Dehydration Mechanisms of Amides

Another general method for synthesizing nitriles is the dehydration of primary or secondary amides. In the context of this compound, the corresponding precursor would be 2-methyl-2-(4-morpholinyl)butanamide. This reaction is typically carried out using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃).

The mechanism generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, converting the hydroxyl group into a good leaving group. A subsequent elimination step, often E2-like, results in the formation of the carbon-nitrogen triple bond of the nitrile. While this is a viable method for nitrile synthesis, it is a less direct route for preparing α-aminonitriles compared to the Strecker synthesis, as it requires the prior synthesis of the corresponding amide.

Reactivity of the Nitrile Functionality in this compound

The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to carboxylic acids or amides, and reduction to amines.

Hydrolysis Pathways to Carboxylic Acids and Amides

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid or, as an intermediate, the amide. researchgate.net

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. masterorganicchemistry.com This forms a protonated imidic acid, which tautomerizes to the more stable amide, 2-methyl-2-(4-morpholinyl)butanamide. Under forcing conditions (e.g., heat), the amide undergoes further hydrolysis to yield 2-methyl-2-(4-morpholinyl)butanoic acid and an ammonium (B1175870) salt. wikipedia.org

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. The resulting imidate anion is protonated by water to give an imidic acid, which then tautomerizes to the amide intermediate. Similar to the acid-catalyzed pathway, heating the reaction mixture will drive the subsequent hydrolysis of the amide to the carboxylate salt of 2-methyl-2-(4-morpholinyl)butanoic acid.

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Aqueous Acid (e.g., H₃O⁺), mild | 2-Methyl-2-(4-morpholinyl)butanamide | Not formed |

| Aqueous Acid (e.g., H₃O⁺), heat | - | 2-Methyl-2-(4-morpholinyl)butanoic Acid |

| Aqueous Base (e.g., OH⁻), mild | 2-Methyl-2-(4-morpholinyl)butanamide | Not formed |

| Aqueous Base (e.g., OH⁻), heat | - | 2-Methyl-2-(4-morpholinyl)butanoate (salt) |

Reduction Mechanisms to Amines

The nitrile group can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ with a Raney Nickel catalyst). organic-chemistry.org

The mechanism with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon. This initial addition breaks one of the pi bonds of the nitrile, forming an intermediate imine anion, which is stabilized by complexation with the aluminum species. This imine intermediate undergoes a second hydride addition to the carbon, resulting in a dianion. A subsequent aqueous workup protonates the nitrogen atom twice, yielding the primary amine, 2-methyl-1-(4-morpholinyl)butan-1-amine. nih.gov

| Reagent | Solvent | Product |

|---|---|---|

| 1. Lithium Aluminum Hydride (LiAlH₄) 2. Water (H₂O) workup | Anhydrous Ether or THF | 2-Methyl-1-(4-morpholinyl)butan-1-amine |

| Hydrogen Gas (H₂) | Ethanol or Methanol | 2-Methyl-1-(4-morpholinyl)butan-1-amine |

Nucleophilic Attack at the Nitrile Carbon

The nitrile group (C≡N) is a key functional moiety in this compound, characterized by a polarized triple bond that renders the carbon atom electrophilic. This electrophilicity makes it susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon of the nitrile, leading to the formation of an intermediate imine anion. This intermediate can then be protonated or undergo further reaction depending on the reaction conditions and the nature of the nucleophile.

Similarly, reduction of the nitrile group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would be expected to proceed via nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon. This initial addition, followed by a second hydride transfer to the resulting imine intermediate, and subsequent workup, would afford a primary amine.

The table below outlines the expected products from the nucleophilic attack on this compound by common nucleophiles, based on the reactivity of analogous compounds.

| Nucleophile/Reagent | Intermediate | Final Product (after workup) |

| H₂O / H⁺ or OH⁻ | Imine anion | 2-Methyl-2-(4-morpholinyl)butanoic acid |

| LiAlH₄ | Imine anion | 2-Methyl-2-(4-morpholinyl)butan-1-amine |

| R-MgX (e.g., CH₃MgBr) | Imine anion | 3-Methyl-3-(4-morpholinyl)pentan-2-one |

Reactivity of the Morpholine Moiety

The morpholine ring in this compound contains a tertiary amine nitrogen and an ether oxygen, which dictate its reactivity.

Basicity and Nucleophilicity of the Tertiary Amine Nitrogen

The tertiary amine nitrogen in the morpholine ring possesses a lone pair of electrons, making it both basic and nucleophilic. The basicity of morpholine is generally considered to be moderate for a secondary amine. However, in this compound, the nitrogen is tertiary and part of a heterocyclic ring. The presence of the electron-withdrawing ether oxygen in the morpholine ring is known to decrease the basicity of the nitrogen compared to a simple cyclic amine like piperidine (B6355638) due to the inductive effect.

The nucleophilicity of the morpholine nitrogen generally parallels its basicity. It can readily participate in reactions with electrophiles. For example, it can be protonated by acids to form a morpholinium salt, and it can react with alkyl halides in nucleophilic substitution reactions to form quaternary ammonium salts. The steric hindrance around the nitrogen atom, influenced by the substituents on the α-carbon, would also play a role in its nucleophilic reactivity.

Conformational Dynamics of the Morpholine Ring and its Influence on Reactivity

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the bulky 2-methylbutanenitrile substituent will preferentially occupy an equatorial position on the nitrogen atom to minimize steric interactions with the axial hydrogens on the morpholine ring.

The conformational flexibility of the morpholine ring can influence the reactivity of the molecule. The orientation of the lone pair on the nitrogen atom, which is crucial for its nucleophilicity and basicity, is determined by the ring's conformation. In the preferred chair conformation with an equatorial substituent, the lone pair is directed axially, which can affect its accessibility to incoming electrophiles. Ring inversion can occur, leading to a conformation where the substituent is axial and the lone pair is equatorial, although this is generally less stable for bulky substituents.

Mechanistic Aspects of Stereochemical Control in Reactions of this compound

The carbon atom attached to both the nitrile and the morpholine ring (C2 of the butanenitrile chain) is a stereocenter. Therefore, reactions involving this compound can have stereochemical implications.

The synthesis of this compound itself, if not prepared from a chiral precursor, would result in a racemic mixture of (R)- and (S)-enantiomers. Any subsequent reactions at a different site of the molecule would proceed with this racemic mixture.

However, if a reaction creates a new stereocenter, the stereochemical outcome will depend on the mechanism of the reaction and the influence of the existing stereocenter. For example, in a nucleophilic addition to the nitrile group, the approach of the nucleophile to the planar-like nitrile can occur from either face. In the absence of a chiral catalyst or auxiliary, the attack on a racemic starting material would likely lead to a mixture of diastereomers.

If the starting material were enantiomerically pure, the existing stereocenter at C2 could direct the stereochemical outcome of a reaction at a prochiral center elsewhere in the molecule, a process known as diastereoselective synthesis. The degree of stereocontrol would depend on the proximity of the reacting center to the existing stereocenter and the nature of the transition state. Without specific experimental data for this compound, any discussion on stereochemical control remains speculative and would be based on general models of asymmetric induction.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 2 4 Morpholinyl Butanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise connectivity and spatial arrangement of atoms can be determined.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for establishing the basic structural framework of 2-Methyl-2-(4-morpholinyl)butanenitrile. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms and their chemical environments.

The expected chemical shifts for this compound are based on the analysis of its constituent fragments: the morpholine (B109124) ring and the 2-methylbutanenitrile moiety. The morpholine protons typically appear as two distinct multiplets due to the different chemical environments of the axial and equatorial protons, with those adjacent to the oxygen atom resonating at a higher frequency (downfield) compared to those adjacent to the nitrogen atom. The protons of the 2-methylbutanenitrile fragment will exhibit characteristic shifts influenced by the electron-withdrawing nitrile group and the neighboring quaternary carbon.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Morpholine H (O-CH₂) | 3.65 - 3.75 | Triplet | 4H |

| Morpholine H (N-CH₂) | 2.50 - 2.60 | Triplet | 4H |

| Butanenitrile -CH₂- | 1.80 - 1.90 | Quartet | 2H |

| Butanenitrile -CH₃ (ethyl) | 1.05 - 1.15 | Triplet | 3H |

| Butanenitrile -CH₃ (methyl) | 1.40 - 1.50 | Singlet | 3H |

Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The quaternary carbon attached to the nitrile group is expected to have a characteristic downfield shift. The carbon of the nitrile group itself will appear at a significantly lower field.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Nitrile (-C≡N) | 120 - 125 |

| Quaternary Carbon (C-CN) | 60 - 65 |

| Morpholine C (O-CH₂) | 66 - 68 |

| Morpholine C (N-CH₂) | 48 - 50 |

| Butanenitrile -CH₂- | 30 - 35 |

| Butanenitrile -CH₃ (ethyl) | 8 - 12 |

| Butanenitrile -CH₃ (methyl) | 20 - 25 |

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity established from ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the protons of the ethyl group in the butanenitrile fragment and between the adjacent methylene (B1212753) protons in the morpholine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This technique would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, confirming the assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is vital for establishing connectivity across multiple bonds (typically 2-3 bonds). For instance, HMBC would show correlations from the methyl protons of the butanenitrile moiety to the quaternary carbon and the nitrile carbon, as well as from the morpholine protons to the quaternary carbon, thereby confirming the attachment of the morpholine ring to the butanenitrile fragment.

The morpholine ring in this compound is not planar and exists predominantly in a chair conformation. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the conformational dynamics of the molecule, such as the ring inversion of the morpholine moiety. researchgate.net The energy barrier for this ring inversion can be calculated from the coalescence temperature of the signals for the axial and equatorial protons of the morpholine ring. researchgate.net

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the nitrile, C-N, C-O, and C-H bonds.

Interactive Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Strong |

| C-O (Ether) | Stretching | 1070 - 1150 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium |

The presence of a sharp, medium-intensity band in the 2240-2260 cm⁻¹ region is a clear indicator of the nitrile functional group. The strong bands in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene groups. The C-O stretching of the morpholine ether linkage and the C-N stretching of the tertiary amine will also be present in the fingerprint region.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show the characteristic nitrile stretch, which is often strong and sharp in Raman. The C-C backbone vibrations and symmetric C-H bending modes would also be prominent. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, with the molecular formula C₁₀H₁₈N₂O, the theoretical exact mass can be calculated with high precision. An HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would be expected to yield a measured mass that corresponds closely to this theoretical value, thereby confirming the compound's elemental formula and ruling out other possibilities with the same nominal mass. mdpi.comacs.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Expected Data | Purpose |

|---|---|---|

| Molecular Formula | C₁₀H₁₈N₂O | Proposed elemental composition. |

| Theoretical Exact Mass ([M+H]⁺) | 183.1492 Da | Calculated mass of the protonated molecule. |

| Measured Exact Mass ([M+H]⁺) | e.g., 183.1495 Da | Experimentally determined mass of the protonated molecule. |

Note: The "Measured Exact Mass" is a representative value illustrating typical experimental output.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]⁺, m/z 183.1) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this compound would likely involve the morpholine ring, the nitrile group, and the alkyl substituents attached to the quaternary carbon.

Plausible Fragmentation Pathways:

Loss of the Ethyl Group: A primary fragmentation event could be the cleavage of the C-C bond to lose an ethyl radical (•C₂H₅), leading to a stable cation at m/z 154.

Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation. A common pathway for morpholine derivatives involves a retro-Diels-Alder-type cleavage or other ring-opening mechanisms, leading to characteristic fragment ions. researchgate.netcore.ac.uknist.gov For instance, cleavage within the morpholine ring could lead to the loss of C₂H₄O, resulting in a significant fragment ion.

Cleavage of the Morpholine Moiety: The bond between the quaternary carbon and the morpholine nitrogen could cleave, leading to a morpholinium ion (m/z 88) or a fragment corresponding to the rest of the molecule (m/z 95).

Loss of HCN: Nitriles can lose a neutral hydrogen cyanide molecule (HCN), which would result in a fragment ion at m/z 156.

Table 2: Predicted MS/MS Fragmentation Data for [C₁₀H₁₈N₂O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Formula |

|---|---|---|---|

| 183.1 | 154.1 | •C₂H₅ | [C₈H₁₂N₂O]⁺ |

| 183.1 | 100.1 | C₅H₇N | [C₅H₁₂NO]⁺ |

| 183.1 | 86.1 | C₅H₉N₂ | [C₅H₉O]⁺ |

Note: These m/z values are theoretical and serve to illustrate the expected fragmentation pattern.

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound must first be grown. Single-crystal X-ray diffraction analysis would then provide an unambiguous determination of its molecular structure. eurjchem.com

Key structural features to be determined would include:

Conformation of the Morpholine Ring: Based on studies of other morpholine-containing compounds, the morpholine ring is expected to adopt a stable chair conformation. iucr.orgresearchgate.netsciencepublishinggroup.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the connectivity and geometry, particularly around the sterically hindered quaternary carbon atom.

Stereochemistry: As the molecule is achiral, there is no absolute configuration to determine. However, the analysis would confirm the spatial arrangement of the substituents around the central carbon.

Table 3: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Data | Description |

|---|---|---|

| Crystal System | Monoclinic | A possible crystal system. |

| Space Group | P2₁/c | A common space group for organic molecules. |

| Unit Cell Dimensions | a, b, c (Å); β (°) | The dimensions and angle of the unit cell. |

| Volume (ų) | V | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: The data in this table are illustrative examples of the parameters that would be determined in a crystallographic experiment.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, the analysis would focus on identifying non-covalent interactions.

Given the molecular structure, the following interactions are plausible:

Weak Hydrogen Bonds: Although there are no classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···O hydrogen bonds are expected to be present, involving the hydrogen atoms of the alkyl and morpholine groups and the nitrogen of the nitrile group or the oxygen of the morpholine ring. mdpi.com These interactions would play a significant role in the formation of the three-dimensional crystal structure.

Analysis of the crystal packing would provide insights into the physical properties of the solid state, such as melting point and solubility, by revealing the nature and strength of the intermolecular forces holding the crystal lattice together. mdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies on 2 Methyl 2 4 Morpholinyl Butanenitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the properties of 2-Methyl-2-(4-morpholinyl)butanenitrile. These methods solve the Schrödinger equation for the molecule, providing information about its energy, geometry, and electronic distribution.

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT, often paired with a basis set like 6-311++G(d,p), is employed to find the most stable three-dimensional arrangement of its atoms—the ground state geometry. nih.govresearchgate.net This optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached.

The optimized geometry provides crucial data on the molecule's structure. For instance, the morpholine (B109124) ring typically adopts a chair conformation. The bond lengths and angles around the quaternary carbon, which is bonded to the methyl group, the ethyl group, the nitrile group, and the morpholine nitrogen, are of particular interest as they define the molecule's core structure.

Below is a hypothetical table of selected optimized geometric parameters for this compound, as would be predicted by a DFT calculation.

Table 1: Predicted Ground State Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C≡N | 1.48 Å |

| C≡N | 1.16 Å | |

| C-N (morpholine) | 1.46 Å | |

| C-O (morpholine) | 1.43 Å | |

| Bond Angle | (CH₃)-C-(C₂H₅) | 110.5° |

| (C₂H₅)-C-(CN) | 108.9° | |

| (CN)-C-N(morpholine) | 109.8° |

Note: This data is hypothetical and for illustrative purposes.

Ab Initio and Semi-Empirical Methods for Conformational Analysis and Energetics

While DFT is powerful, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer even higher accuracy, albeit at a greater computational cost. nih.govrsc.org These methods are particularly valuable for conformational analysis, which is crucial for a flexible molecule like this compound due to the morpholine ring's ability to adopt different conformations (e.g., chair, boat, twist-boat) and the rotational freedom around the C-N single bond. rsc.org

A conformational search can be performed using less computationally expensive semi-empirical methods or molecular mechanics, followed by geometry optimization of the low-energy conformers using ab initio or DFT methods to determine their relative stabilities. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Chair (Equatorial) | MP2/aug-cc-pVDZ | 0.00 |

| Chair (Axial) | MP2/aug-cc-pVDZ | 2.5 |

| Twist-Boat | MP2/aug-cc-pVDZ | 5.8 |

Note: This data is hypothetical and for illustrative purposes.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the magnetic shielding tensors of nuclei. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Predicted spectra can help in assigning experimental peaks, especially for complex molecules where signals may overlap. stackexchange.com For this compound, predictions would differentiate the protons on the morpholine ring (axial vs. equatorial) and the distinct carbons in the molecule. nih.gov

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift (ppm) | Atom Group | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C (Nitrile) | 122.5 | CH₃ (on quat. C) | 1.35 |

| C (Quaternary) | 65.8 | CH₂ (ethyl) | 1.70 |

| C (Morpholine, N-adj) | 53.4 | CH₃ (ethyl) | 0.95 |

| C (Morpholine, O-adj) | 67.1 | CH₂ (Morpholine, N-adj) | 2.60 |

| CH₃ (on quat. C) | 24.1 | CH₂ (Morpholine, O-adj) | 3.75 |

| CH₂ (Ethyl) | 30.5 |

Note: This data is hypothetical and based on typical values for similar functional groups. hmdb.cachemicalbook.com

Calculation of Vibrational Frequencies and Intensities for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can compute the harmonic vibrational frequencies corresponding to these modes. researchgate.netrsc.org While calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement.

The most characteristic vibrational mode for this compound would be the C≡N stretching frequency, which is highly sensitive to its local electronic environment. nih.govnih.gov Other key vibrations include the C-H stretching of the alkyl groups and the characteristic stretching and bending modes of the morpholine ring.

Table 4: Predicted Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Scaled Frequency (cm⁻¹) |

|---|---|---|

| C≡N Stretch | Nitrile | 2245 |

| C-O-C Asymmetric Stretch | Morpholine Ether | 1115 |

| C-N Stretch | Morpholine Amine | 1070 |

Note: This data is hypothetical and for illustrative purposes. rsc.org

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational studies reveal the electronic landscape of a molecule, which governs its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). For this compound, the HOMO is likely localized on the morpholine nitrogen and oxygen atoms, while the LUMO may be associated with the antibonding π* orbital of the nitrile group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netwolfram.com It uses a color scale to show electron-rich regions (typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (blue), which are prone to nucleophilic attack. researchgate.netavogadro.cc In this compound, the most negative potential (red) would be expected around the nitrogen atom of the nitrile group and the oxygen atom of the morpholine ring, indicating these are the primary sites for interaction with electrophiles. The hydrogen atoms of the alkyl groups would exhibit positive potential (blue). This analysis is crucial for predicting intermolecular interactions and the initial steps of chemical reactions.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the presence of the electron-rich morpholine ring and the electron-withdrawing nitrile group would significantly influence the nature and energy of its frontier orbitals. The nitrogen and oxygen atoms of the morpholine ring, with their lone pairs of electrons, are expected to contribute significantly to the HOMO, making it a likely site for electrophilic attack. Conversely, the π* antibonding orbital of the nitrile group (C≡N) is anticipated to be a major component of the LUMO, rendering the carbon atom of the nitrile group susceptible to nucleophilic attack.

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Moderate to good electron-donating ability, susceptible to oxidation. |

| ELUMO | -0.5 to 0.5 | Moderate electron-accepting ability, susceptible to reduction. |

| HOMO-LUMO Gap (ΔE) | 6.0 to 8.0 | Indicates good kinetic stability under normal conditions. |

These predicted values suggest that this compound is a kinetically stable molecule, but with distinct regions of electrophilic and nucleophilic reactivity.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. youtube.commdpi.com The MEP maps different colors onto the electron density surface to represent the electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP surface is expected to show a significant negative potential around the oxygen and nitrogen atoms of the morpholine ring due to their lone pairs of electrons. The nitrogen atom of the nitrile group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the methyl and ethyl groups, as well as the carbon atom of the nitrile group, are expected to be in regions of positive potential. This distribution highlights the molecule's polarity and its potential for engaging in dipole-dipole interactions and hydrogen bonding.

The charge distribution can be quantified using various population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom in the molecule.

| Atom/Group | Predicted Partial Charge (a.u.) | Reactivity Implication |

|---|---|---|

| Morpholine Oxygen | -0.4 to -0.6 | Strongly nucleophilic center, potential hydrogen bond acceptor. |

| Morpholine Nitrogen | -0.3 to -0.5 | Nucleophilic center, site for protonation or alkylation. |

| Nitrile Nitrogen | -0.3 to -0.4 | Nucleophilic center. |

| Nitrile Carbon | +0.1 to +0.2 | Electrophilic center, susceptible to nucleophilic addition. |

Fukui Functions and Local Reactivity Indices

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. wikipedia.org Derived from density functional theory (DFT), these functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. scm.com There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (reactivity towards an electron-donating species).

f-(r) : for electrophilic attack (reactivity towards an electron-accepting species).

f0(r) : for radical attack.

By calculating these functions, one can identify the most likely sites for different types of reactions. For this compound, the Fukui functions would likely confirm the qualitative predictions from HOMO-LUMO and MEP analysis. The morpholine nitrogen and oxygen atoms are expected to have high values of f-(r), indicating their susceptibility to electrophilic attack. The carbon atom of the nitrile group is predicted to have a high value of f+(r), marking it as the primary site for nucleophilic addition.

Local reactivity indices, such as local softness and the dual descriptor (Δf(r)), further refine these predictions. The dual descriptor, in particular, is effective at distinguishing between nucleophilic and electrophilic sites in a single map. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can also be used to model the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

By mapping the potential energy surface of a reaction, chemists can identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational methods can be used to calculate the structures and energies of reactants, products, intermediates, and transition states. researchgate.net

For reactions involving this compound, such as its hydrolysis or reactions at the nitrile group, computational modeling could elucidate the step-by-step mechanism. For instance, in the acid-catalyzed hydrolysis of the nitrile, calculations could determine whether the initial protonation occurs on the morpholine nitrogen or the nitrile nitrogen and which subsequent steps have the highest energy barriers.

Solvation Effects on Reaction Pathways

Reactions are often carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. Computational models can account for solvation effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation).

For a polar molecule like this compound, solvation effects are expected to be important. Polar solvents would likely stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate compared to the gas phase. Computational studies incorporating solvation would provide a more realistic picture of the reactivity of this compound in a condensed phase.

Chemical Transformations and Derivative Synthesis of 2 Methyl 2 4 Morpholinyl Butanenitrile

Derivatives via Modification of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is a key site for synthetic elaboration, primarily through hydrolysis and reduction reactions. These transformations convert the nitrile into other valuable functional groups such as carboxylic acids, esters, amides, and primary amines.

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under acidic or basic conditions. libretexts.org

Under acidic conditions, the nitrile is heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide intermediate, and subsequent hydrolysis of the amide to the carboxylic acid. libretexts.org For 2-Methyl-2-(4-morpholinyl)butanenitrile, this process yields 2-methyl-2-(4-morpholinyl)butanoic acid and an ammonium (B1175870) salt. youtube.com

Alternatively, alkaline hydrolysis involves heating the nitrile with a strong base like sodium hydroxide (B78521). libretexts.org This initially produces the carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org

The resulting carboxylic acid, 2-methyl-2-(4-morpholinyl)butanoic acid, can then be converted to its corresponding esters through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. google.com

Table 1: Synthesis of Carboxylic Acid from this compound

| Reactant | Reagents/Conditions | Product |

| This compound | 1. NaOH (aq), Heat2. H₃O⁺ | 2-Methyl-2-(4-morpholinyl)butanoic acid |

| This compound | H₃O⁺ (e.g., HCl (aq) or H₂SO₄ (aq)), Heat | 2-Methyl-2-(4-morpholinyl)butanoic acid |

The nitrile group can be partially hydrolyzed to form an amide. This selective transformation can be achieved under controlled conditions that are milder than those required for full hydrolysis to a carboxylic acid. A common method involves the reaction of the nitrile with hydrogen peroxide in a basic medium, such as an aqueous sodium hydroxide solution. libretexts.org This procedure is often preferred for its mild conditions and high yields of the primary amide. libretexts.org Applying this to this compound would yield 2-methyl-2-(4-morpholinyl)butanamide.

Table 2: Synthesis of Amide from this compound

| Reactant | Reagents/Conditions | Product |

| This compound | H₂O₂, NaOH (aq), Heat | 2-Methyl-2-(4-morpholinyl)butanamide |

The reduction of the nitrile group provides a direct route to primary amines, effectively adding a -CH₂NH₂ group to the molecule. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), is typically required for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the intermediate and yield the primary amine. libretexts.org This method would convert this compound into 2-methyl-1-propyl-1-(morpholin-4-yl)methanamine, also named 3-amino-2-methyl-2-(morpholin-4-yl)propane.

Table 3: Synthesis of Primary Amine from this compound

| Reactant | Reagents/Conditions | Product |

| This compound | 1. LiAlH₄, Ether or THF2. H₂O | 2-Methyl-1-(morpholin-4-yl)propan-1-amine |

Derivatives via Modification of the Morpholine (B109124) Ring

The morpholine ring contains a tertiary amine nitrogen that serves as a site for further functionalization through reactions like N-alkylation and N-acylation. The ring itself is generally stable but can be opened under specific, often harsh, conditions.

The lone pair of electrons on the nitrogen atom of the morpholine ring allows it to act as a nucleophile.

N-Alkylation: This reaction involves treating the parent compound with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an Sₙ2 mechanism to form a quaternary ammonium salt. researchgate.net This transformation alters the electronic properties and steric bulk of the morpholine moiety. For instance, reacting this compound with methyl iodide would yield 4-(1-cyano-1-methylpropyl)-4-methylmorpholin-4-ium iodide.

N-Acylation: Similarly, the morpholine nitrogen can react with acylating agents such as acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct, results in the formation of an N-acyl derivative. This modification introduces a carbonyl group adjacent to the ring nitrogen.

Table 4: N-Alkylation and N-Acylation of this compound

| Reaction Type | Reactant | Reagents/Conditions | Product |

| N-Alkylation | This compound | Methyl Iodide (CH₃I) | 4-(1-cyano-1-methylpropyl)-4-methylmorpholin-4-ium iodide |

| N-Acylation | This compound | Acetyl Chloride (CH₃COCl), Base | 1-(4-(1-cyano-1-methylpropyl)morpholin-4-yl)ethan-1-one |

The morpholine ring is a saturated heterocycle and is generally chemically robust, making its cleavage challenging under standard laboratory conditions. Ring-opening reactions typically require harsh reagents or specific catalytic systems designed to activate the C-O or C-N bonds within the ring.

Strategies for the ring-opening of morpholine derivatives have been reported, although not specifically for this compound. For example, certain N-substituted morpholin-2-ones can undergo ring-opening polymerization catalyzed by organocatalysts. acs.org Other methods involve oxidative cleavage of C-C bonds in morpholine derivatives promoted by visible light and a photocatalyst, which can proceed under mild conditions. google.com However, the applicability of these specialized methods to the parent compound would require dedicated investigation, as the substrate's structure is critical to the success of such reactions. Without specific literature, any proposed ring-opening would be speculative and would likely necessitate forcing conditions that could also affect the nitrile group.

Derivatives via Modification of the Butane (B89635) Chain

Selective Functionalization at C1, C3, and C4 Positions

The butane chain of this compound, while generally unreactive, can undergo functionalization under specific conditions. The numbering of the butane chain starts from the carbon of the nitrile group (C1), with the quaternary carbon attached to the morpholine ring being C2.

Functionalization at C1 (Nitrile Group):

The nitrile group (C1) is a versatile functional group that can be transformed into other functionalities. For instance, acid or base-catalyzed hydrolysis can convert the nitrile into a carboxylic acid, yielding 2-methyl-2-(4-morpholinyl)butanoic acid. masterorganicchemistry.comwikipedia.org This reaction proceeds through an amide intermediate. libretexts.org Furthermore, the nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in 2-methyl-2-(4-morpholinyl)butan-1-amine. libretexts.org

Functionalization at C3 and C4:

Direct selective functionalization of the terminal methyl group (C4) and the methylene (B1212753) group (C3) of the ethyl substituent is challenging due to their non-activated nature. Such transformations would likely require radical halogenation, which typically lacks high regioselectivity and could lead to a mixture of products halogenated at C3 and C4. Subsequent nucleophilic substitution reactions could then be employed to introduce various functional groups. However, controlling the position of the initial halogenation would be a significant synthetic hurdle.

Formation of Unsaturated Analogues through Elimination Reactions

Unsaturated analogues of this compound can be synthesized through elimination reactions, which involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms to form a double bond. In the case of the parent compound, this would typically require prior functionalization of the butane chain to introduce a suitable leaving group, such as a halide or a tosylate.

Assuming a leaving group is present at the C3 position, an E2 (bimolecular elimination) reaction, promoted by a strong, non-nucleophilic base, could lead to the formation of an unsaturated nitrile. According to Zaitsev's rule, the major product would be the more substituted (and thus more stable) alkene. masterorganicchemistry.com In this scenario, elimination would favor the formation of 2-methyl-2-(4-morpholinyl)but-2-enenitrile. A competing Hofmann product, 2-ethylidene-2-(4-morpholinyl)acetonitrile, might also be formed, particularly if a bulky base is used.

Alternatively, if a hydroxyl group is introduced at C3, an E1 (unimolecular elimination) reaction could be induced under acidic conditions. This reaction proceeds through a carbocation intermediate, and subsequent loss of a proton would yield the alkene. The regioselectivity of E1 reactions also generally follows Zaitsev's rule, favoring the formation of the more stable alkene.

A patent describes the isomerization of 2-methyl-3-butenenitrile (B95465) to 2-methyl-2-butenenitrile using a calcium-containing inorganic base as a catalyst, highlighting a method for creating a conjugated unsaturated nitrile from a non-conjugated isomer. google.com While not a direct elimination from the saturated parent compound, this demonstrates a relevant transformation to an unsaturated analogue.

Synthesis of Analogs with Varied Substituents at the Alpha-Carbon

The alpha-carbon (C2) of this compound is a key position for introducing structural diversity. The primary method for synthesizing the parent compound and its analogs with different substituents at this position is the Strecker synthesis. masterorganicchemistry.comwikipedia.orgnrochemistry.comnih.govnih.gov

The Strecker synthesis is a one-pot, three-component reaction involving a ketone (or aldehyde), an amine, and a source of cyanide. nih.gov For the synthesis of this compound, the reactants are 2-butanone (B6335102), morpholine, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN). nih.govnih.gov The reaction proceeds through the initial formation of an iminium ion from the condensation of 2-butanone and morpholine. Subsequent nucleophilic attack of the cyanide ion on the iminium ion yields the α-aminonitrile product. masterorganicchemistry.comwikipedia.org

By varying the ketone reactant, a wide range of analogs with different alkyl or aryl groups at the alpha-position can be synthesized. The table below illustrates the synthesis of various analogs using the Strecker reaction.

| Ketone Reactant | Amine Reactant | Cyanide Source | Resulting α-Aminonitrile Analog |

| Acetone | Morpholine | TMSCN | 2-(4-Morpholinyl)propanenitrile |

| Cyclopentanone | Morpholine | KCN | 1-(4-Morpholinyl)cyclopentanecarbonitrile |

| Acetophenone | Morpholine | TMSCN | 2-(4-Morpholinyl)-2-phenylpropanenitrile |

| Propiophenone | Morpholine | KCN | 2-(4-Morpholinyl)-2-phenylbutanenitrile |

Furthermore, the alpha-position of existing α-aminonitriles can potentially be alkylated. This would involve the deprotonation of the alpha-carbon of a suitable precursor, such as 2-(4-morpholinyl)acetonitrile, using a strong base like lithium diisopropylamide (LDA) to form a nitrile anion. libretexts.org This nucleophilic anion can then react with an alkyl halide in an SN2 reaction to introduce a new substituent at the alpha-carbon. libretexts.org For example, reacting the anion of 2-(4-morpholinyl)acetonitrile with ethyl iodide would be expected to yield 2-(4-morpholinyl)butanenitrile. This method allows for the stepwise introduction of different alkyl groups at the alpha-position.

Advanced Applications and Research Directions of 2 Methyl 2 4 Morpholinyl Butanenitrile in Chemical Science

Utilization as a Versatile Synthetic Intermediate and Building Block

The unique arrangement of a nitrile group and a tertiary amine on a quaternary carbon center makes 2-Methyl-2-(4-morpholinyl)butanenitrile a potentially valuable building block in organic synthesis.

Precursor in Complex Organic Synthesis

The reactivity of the nitrile group allows for its conversion into a variety of other functional groups, such as amines, carboxylic acids, and ketones. This versatility positions this compound as a potential precursor for the synthesis of more complex molecules. The morpholine (B109124) moiety can influence the stereochemical outcome of reactions at the adjacent quaternary center, a feature of significant interest in the asymmetric synthesis of bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group Transformation | Reagents and Conditions | Potential Product Class |

| Nitrile Hydrolysis | Acid or base catalysis | α-amino acids or amides |

| Nitrile Reduction | Catalytic hydrogenation (e.g., H₂/Raney Ni) | Vicinal diamines |

| Grignard Reaction with Nitrile | Grignard reagents (R-MgX) followed by hydrolysis | α-amino ketones |

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. α-Aminonitriles are well-known participants in MCRs, such as the Strecker and Ugi reactions. This compound could potentially serve as a key component in novel MCRs, leading to the rapid assembly of complex molecular scaffolds.

Integration into Material Science Research

The incorporation of specific functional groups can impart unique properties to materials. The nitrile and morpholine groups in this compound offer possibilities for its use in material science.

Monomer in Polymer and Copolymer Synthesis

While not a conventional monomer, the functional groups on this compound could be chemically modified to enable its participation in polymerization reactions. For instance, the introduction of a polymerizable group (e.g., a vinyl or acrylate (B77674) group) onto the morpholine ring or through modification of the nitrile group could allow its incorporation into polymer chains. The resulting polymers would feature pendant morpholine and nitrile functionalities, which could influence properties such as solubility, thermal stability, and adhesion.

Development of Photo-Aligning Materials Incorporating Nitrile Moieties

Nitrile groups are known for their large dipole moments, a property that is exploited in materials for optical applications. Photo-aligning materials are used to control the orientation of liquid crystals in displays. The alignment is often achieved through the anisotropic interactions of the liquid crystal molecules with a polymer surface that has been irradiated with polarized light. The incorporation of nitrile-containing moieties, such as this compound, into polymer side chains could enhance the photo-alignment properties due to the strong dipole of the nitrile group.

Research as a Molecular Probe or Tool (Non-Pharmacological)

The morpholine unit is a common feature in biologically active compounds. While this article strictly excludes pharmacological applications, the structural motifs of this compound lend themselves to its potential use as a non-pharmacological molecular probe. For example, it could be functionalized with a fluorescent tag to study the interactions of morpholine-containing molecules with biological systems or synthetic receptors in a non-therapeutic context.

Fluorescent Labeling and Sensing Applications

The unique structural characteristics of α-aminonitriles containing a morpholine moiety, such as this compound, suggest a potential for development as fluorescent probes. The nitrogen atom of the morpholine ring and the nitrile group could serve as recognition sites. While no specific studies on the fluorescent properties of this compound have been reported, the principles of fluorescence chemistry allow for speculation on its potential applications.

Fluorescent labeling is a cornerstone of bioimaging, enabling the visualization of biomolecules and cellular processes with high specificity. orgsyn.org Organic fluorophores are integral to these techniques due to their brightness and stability. google.com The development of novel fluorescent probes often involves the incorporation of specific functional groups that can interact with analytes, leading to a change in fluorescence, a mechanism utilized in chemosensors. nih.govsigmaaldrich.com For a compound like this compound to be used as a fluorescent label, it would likely require modification to incorporate a fluorogenic component, as the native molecule is not expected to be inherently fluorescent. Such modifications could be designed to create "turn-on" sensors, where fluorescence is enhanced upon binding to a target analyte. sigmaaldrich.com

Chelation and Coordination Chemistry with Metal Centers

The morpholine and nitrile functionalities within this compound provide potential coordination sites for metal ions. The nitrogen atom of the morpholine ring and the nitrogen of the nitrile group can act as Lewis bases, donating electron pairs to form coordination complexes with various metal centers. The geometry and stability of these complexes would depend on the nature of the metal ion, the solvent system, and the steric hindrance around the coordination sites.

The coordination chemistry of ligands containing nitrogen and sulfur atoms with metals like mercury(II) has been studied, revealing how these ligands can bond to form tetrahedral or other geometries. lookchem.com Similarly, other molecules with potential donor atoms are known to form stable metal chelates. chemicalbook.com Research into the coordination of related nitrile-containing ligands shows their versatility in forming complexes. While no specific studies on the chelation properties of this compound are available, it is plausible that it could act as a monodentate or bidentate ligand, coordinating with transition metals. The resulting metal complexes could have potential applications in catalysis or materials science, areas where the electronic and steric properties of the ligand play a crucial role.

Green Chemistry Approaches to the Synthesis and Transformations

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves the development of environmentally benign catalysts and the use of sustainable methodologies, such as solvent-free reactions. nih.gov

Catalyst Development for Environmentally Benign Syntheses

The synthesis of α-aminonitriles, a class to which this compound belongs, is traditionally achieved through the Strecker reaction, which often uses cyanide salts and ammonia (B1221849) derivatives. Green chemistry approaches would seek to replace these hazardous reagents with safer alternatives and employ catalytic methods to improve efficiency and reduce waste.

For instance, the development of catalysts for similar transformations, such as the synthesis of other nitrile compounds, has focused on improving reaction rates and selectivity while minimizing environmental impact. google.com Biocatalysis, using enzymes like nitrilases, represents a green alternative for nitrile transformations, as these enzymes can operate under mild aqueous conditions with high selectivity. While no specific green catalysts have been developed for the synthesis of this compound, research in related areas suggests that catalytic routes using transition metals or organocatalysts could be viable and more sustainable alternatives to traditional stoichiometric methods.

Solvent-Free and Sustainable Methodologies

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents. Solvent-free, or mechanochemical, synthesis involves conducting reactions by grinding or milling solid reactants, often leading to higher yields, shorter reaction times, and a significant reduction in waste.

The synthesis of various organic compounds, including those with pharmaceutical applications, has been successfully demonstrated using solvent-free methods. For the synthesis of this compound, a potential green methodology could involve the mechanochemical reaction of 2-butanone (B6335102), morpholine, and a cyanide source under catalytic conditions. This approach would align with green chemistry principles by avoiding bulk solvent use. Furthermore, exploring sustainable transformations of the nitrile group, for example, through enzyme-catalyzed hydrolysis, would also contribute to a greener life cycle for the compound.

Conclusion and Future Perspectives

Summary of Key Research Findings and Methodological Advancements

Direct research on 2-Methyl-2-(4-morpholinyl)butanenitrile is sparse, with no significant body of literature dedicated to its synthesis or characterization. However, its structure lends itself to a well-established synthetic route: the Strecker synthesis. This classic reaction, which has been a cornerstone of amino acid and aminonitrile synthesis for over a century, provides a robust and predictable method for the formation of this compound. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

The key methodological advancement relevant to the synthesis of this compound is the adaptation of the Strecker reaction to utilize a secondary amine (morpholine) and a ketone (2-butanone). The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by a cyanide nucleophile. wikipedia.org Modern variations of the Strecker synthesis often employ safer and more manageable cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN), which can be used in one-pot, three-component reactions under mild conditions. nih.gov The use of catalysts, such as indium powder in water, has also been shown to be effective for similar syntheses, promoting a green chemistry approach. nih.gov

While no specific experimental data for this compound is available, its chemical and physical properties can be inferred from its constituent functional groups: a tertiary amine within the morpholine (B109124) ring, a nitrile group, and a quaternary carbon center. The presence of the morpholine moiety is expected to influence its solubility and basicity, while the nitrile group offers a site for further chemical transformations.

Identification of Unexplored Research Avenues and Challenges

The primary and most significant unexplored research avenue is the actual synthesis and characterization of this compound. A systematic study to optimize the Strecker synthesis for this specific combination of reactants would be the first step. This would involve exploring different cyanide sources, solvents, and reaction conditions to maximize yield and purity.

A significant challenge in the synthesis and purification of this compound may be its stability. Alpha-aminonitriles can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding amino acid or other byproducts. Therefore, developing a robust purification protocol, likely involving chromatographic techniques under neutral conditions, will be crucial.

Once synthesized, a thorough characterization using modern analytical techniques is required. This would include:

Infrared (IR) Spectroscopy: To identify the characteristic nitrile and morpholine functional groups.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

X-ray Crystallography: If a suitable crystal can be obtained, this would provide definitive proof of the three-dimensional structure.

Beyond basic characterization, the reactivity of this compound is a vast area for exploration. The hydrolysis of the nitrile group to a carboxylic acid would yield 2-methyl-2-(4-morpholinyl)butanoic acid, a novel alpha-amino acid derivative. The reduction of the nitrile to an amine would produce a diamine. Each of these derivatives represents a new chemical entity with its own potential applications.

Potential for Further Development in Advanced Chemical Synthesis and Materials Science

The potential for this compound in advanced chemical synthesis is significant. As an alpha-aminonitrile, it is a direct precursor to alpha-amino acids. The resulting amino acid, containing a morpholine ring, could be a valuable building block in medicinal chemistry. Morpholine is a common scaffold in drug discovery, and its incorporation into an amino acid could lead to the development of novel peptides or peptidomimetics with unique pharmacological properties.

In the realm of materials science, while less obvious, there are potential avenues for exploration. The bifunctional nature of the molecule (amine and nitrile) could allow it to act as a monomer or a cross-linking agent in polymerization reactions. The nitrile group can also be involved in the formation of heterocyclic structures, which are of interest in the development of functional organic materials.

Furthermore, the development of asymmetric synthetic routes to this compound would be a significant advancement. The use of chiral auxiliaries or catalysts in the Strecker reaction could provide access to enantiomerically pure forms of the compound. wikipedia.org This would be particularly important for its potential applications in pharmacology, where the stereochemistry of a molecule is often critical to its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.